Sancycline
Overview
Description
It is derived from tetracycline and is known for its ability to inhibit protein synthesis by binding to the 30S ribosomal subunit, thereby blocking the entry of aminoacyl-tRNA into the ribosome A site . This compound is particularly effective against a variety of bacterial strains, including those resistant to other tetracyclines.
Mechanism of Action
Target of Action
Sancycline, a member of the tetracycline antibiotic class, primarily targets bacterial cells . It is particularly effective against Cutinebacterium acnes , a bacterium associated with acne vulgaris . The primary targets of this compound are the bacterial ribosomes , which play a crucial role in protein synthesis .
Mode of Action
This compound interacts with its targets by inhibiting protein synthesis . It binds to the bacterial 30S ribosomal subunit and prevents aminoacyl-t-RNA binding to the ribosomal A site . This action prevents the addition of amino acids to the growing polypeptide chain , thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of protein synthesis by this compound affects various biochemical pathways within the bacterial cell. By preventing the addition of amino acids to the growing polypeptide chain, this compound disrupts the production of essential proteins needed for the survival and proliferation of the bacteria . This disruption can lead to the death of the bacterial cell or inhibit its growth .
Pharmacokinetics
It is known that the pharmacokinetics of tetracycline antibiotics, such as this compound, can be influenced by their ability to form complexes with metal ions . These interactions can affect the bioavailability of the drug .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth . By binding to the bacterial 30S ribosomal subunit and inhibiting protein synthesis, this compound disrupts essential cellular processes within the bacterial cell . This disruption can lead to the death of the bacterial cell or inhibit its growth , making this compound an effective antibiotic against certain bacterial infections .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of metal ions can affect the pharmacokinetics of this compound . Additionally, factors such as pH, temperature, and the presence of other substances can potentially influence the action and stability of this compound.
Biochemical Analysis
Biochemical Properties
Sancycline has been found to interact with melanocytes, which synthesize the pigment melanin inside melanosomes . It has also been noted for its capacity to inhibit matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix in normal physiological processes .
Cellular Effects
In terms of cellular effects, this compound has been observed to have a robust suppression of dendricity parameters in DP cells, which was associated with a significant reduction of intracellular tyrosinase activity . It had no significant effects on intracellular melanin levels, suggesting that it selectively targets melanosome export .
Molecular Mechanism
At the molecular level, this compound exerts its effects through a unique structure–activity relationship (SAR) for the effects of these compounds on melanogenesis . The removal of the 4-dimethylamino moiety confers the selective capacity to suppress melanosome export .
Temporal Effects in Laboratory Settings
Its effects on melanosome export and tyrosinase activity suggest potential changes in cellular function over time .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been detailed, it has been noted that this compound was cytotoxic at high doses .
Metabolic Pathways
Its interaction with melanocytes and its capacity to inhibit MMPs suggest potential involvement in melanogenesis and extracellular matrix breakdown .
Transport and Distribution
Its observed effects on melanosome export suggest potential interactions with cellular transport mechanisms .
Subcellular Localization
Its effects on melanosome export suggest that it may be localized to melanosomes within melanocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of bonomycin involves the hydrogenation of a precursor compound in a mixed solvent of alcohol and acid under the influence of a catalyst. The alcohol used can range from C1 to C6, and the acid can be sulfuric acid, hydrobromic acid, methanesulfonic acid, p-toluenesulfonic acid, perchloric acid, or phosphoric acid . The reaction is carried out in a hydrogen environment, which facilitates the reduction process.
Industrial Production Methods: The industrial production of bonomycin follows a similar synthetic route but is optimized for higher yield and purity. The process involves fewer reaction by-products, easy post-treatment, and the recoverability of solvents and catalysts, making it environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Bonomycin undergoes several types of chemical reactions, including:
Oxidation: Bonomycin can be oxidized to form various derivatives.
Reduction: The hydrogenation process used in its synthesis is a form of reduction.
Substitution: Bonomycin can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of bonomycin that may have different biological activities and properties.
Scientific Research Applications
Bonomycin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the mechanisms of tetracycline antibiotics.
Biology: Bonomycin is used to study protein synthesis and ribosomal function.
Industry: Bonomycin is used in the development of new antibiotics and in the study of bacterial resistance mechanisms.
Comparison with Similar Compounds
Tetracycline: The parent compound from which bonomycin is derived.
Minocycline: Another semi-synthetic tetracycline with similar properties.
Doxycycline: A widely used tetracycline antibiotic with a similar mechanism of action.
Uniqueness: Bonomycin is unique due to its semi-synthetic nature and its enhanced activity against tetracycline-resistant bacterial strains. Its ability to bind more effectively to the 30S ribosomal subunit makes it a valuable compound in the fight against antibiotic resistance .
Properties
IUPAC Name |
(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O7/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29)/t9-,10-,15-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCQOMXDZUULRV-ADOAZJKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5057836 | |
Record name | Sancycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5057836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
808-26-4 | |
Record name | Sancycline [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000808264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sancycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5057836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4S,4aS,5aR,12aS)-4-(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.514 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SANCYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODN00F2SJG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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